molecular formula C20H27ClN2OS B2740235 N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride CAS No. 2418715-96-3

N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride

Cat. No.: B2740235
CAS No.: 2418715-96-3
M. Wt: 378.96
InChI Key: RBNIVOTVKRMGOK-UHFFFAOYSA-N
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Description

N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride is a synthetic organic compound featuring a bicyclic tetrahydrobenzothiophene core linked to an ethylamine group substituted with a 4-isopropylphenyl moiety. The hydrochloride salt enhances its solubility in aqueous media, a common strategy in pharmaceutical chemistry to improve bioavailability . Structural elucidation of such compounds typically employs techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, with software suites like SHELXL and ORTEP-3 facilitating refinement and visualization of molecular conformations .

The tetrahydrobenzothiophene ring system introduces conformational flexibility, and its puckering coordinates—quantified using methods described by Cremer and Pople—may influence binding interactions in biological systems .

Properties

IUPAC Name

N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS.ClH/c1-13(2)14-6-8-15(9-7-14)18(21)12-22-20(23)17-4-3-5-19-16(17)10-11-24-19;/h6-11,13,17-18H,3-5,12,21H2,1-2H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNIVOTVKRMGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2CCCC3=C2C=CS3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide; hydrochloride is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene core and an amine substituent. The presence of an isopropylphenyl group contributes to its hydrophobic characteristics, which can influence its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of benzothiophene derivatives. Although specific research on N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide; hydrochloride is limited, related compounds have shown promising results:

  • Minimum Inhibitory Concentration (MIC) : In a related study involving benzothiophene derivatives, compounds exhibited MIC values as low as 4 µg/mL against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA) .

Table 1: Antimicrobial Activity of Related Benzothiophene Compounds

Compound NameMIC (µg/mL)Target Organism
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide4S. aureus (MRSA)
6-halogenobenzo[b]thiophene derivativesVariesVarious strains

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. For instance, related studies have shown that certain benzothiophene derivatives displayed no significant cytotoxicity in human cell lines at concentrations significantly above their MIC values . This suggests a favorable therapeutic index for these compounds.

The mechanisms by which benzothiophene derivatives exert their biological effects are still under investigation. However, it is hypothesized that their activity may be linked to:

  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.
  • Inhibition of Key Enzymes : Some derivatives may inhibit enzymes critical for bacterial survival or replication.

Case Studies

While specific case studies on N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide; hydrochloride are scarce, the following examples illustrate the potential of related compounds:

  • Study on Antistaphylococcal Activity : A study demonstrated that certain benzothiophene derivatives effectively inhibited MRSA growth without cytotoxic effects on human cells .
  • Exploration of Structure-Activity Relationships : Research has indicated that modifications in the benzothiophene structure can significantly enhance antimicrobial potency and reduce cytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide ()

  • Core Structure: Replaces the tetrahydrobenzothiophene with a fused cyclopentathienopyrimidine system.
  • Substituents : Features a 4-chlorophenyl group (electron-withdrawing) vs. the 4-isopropylphenyl group (electron-donating) in the target compound. Chlorine may enhance metabolic stability but reduce solubility.
  • Pharmacophore : The thioacetamide linker in this compound contrasts with the carboxamide-ethylamine group in the target molecule, altering steric and electronic profiles.

2.2. 4-amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide; hydrochloride ()

  • Core Structure : Substitutes the benzothiophene with a 1,2,5-oxadiazole (furazan) ring, which is planar and less conformationally flexible.
  • Substituents : The 4-ethoxyphenyl group provides moderate lipophilicity, while the oxadiazole’s nitrogen-rich structure may enhance polar interactions.
  • Salt Form : Both compounds utilize hydrochloride salts, suggesting comparable strategies to optimize solubility.

Physicochemical Properties

Property Target Compound Cyclopentathienopyrimidine Analog () Oxadiazole Analog ()
Core Ring Tetrahydrobenzothiophene Cyclopentathienopyrimidine 1,2,5-Oxadiazole
Substituent 4-Isopropylphenyl 4-Chlorophenyl 4-Ethoxyphenyl
Linker Carboxamide-ethylamine Thioacetamide Methylamino-ethylamine
Lipophilicity (Predicted) Moderate (logP ~3.5) High (logP ~4.2) Moderate (logP ~2.8)
Solubility (HCl Salt) High aqueous solubility Moderate solubility High aqueous solubility

Research Findings and Limitations

  • Structural Insights : The target compound’s conformationally flexible core contrasts with the rigidity of its analogs, suggesting divergent biological applications (e.g., central nervous system targets vs. enzyme inhibitors).
  • Data Gaps : Experimental data on binding affinities, pharmacokinetics, and toxicity are absent in the provided evidence, limiting direct pharmacological comparisons.
  • Methodology : Crystallographic tools like SHELXL and ORTEP-3 remain critical for resolving subtle structural differences, though computational modeling could further predict activity relationships .

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